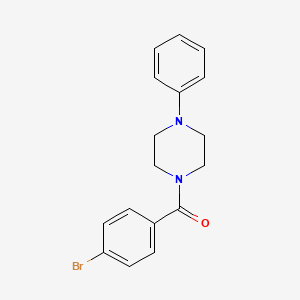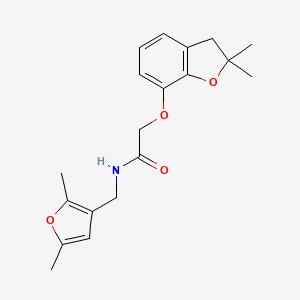
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as HPIE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIE belongs to the class of indole-based compounds, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death. This compound has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and survival, such as Bcl-2 and cyclin D1. In addition, this compound has been found to exhibit antioxidant activity, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound is also stable under a range of conditions, which makes it suitable for use in various assays and experiments. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, this compound has not been extensively studied in vivo, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide insights into its potential for clinical applications. Additionally, this compound can be modified to improve its potency and selectivity for specific molecular targets. Finally, this compound can be used as a lead compound for the development of novel anticancer agents with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves the reaction of 2-(1H-indol-1-yl)ethanamine with 4-(2-hydroxyphenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a melting point of 202-204°C and a molecular weight of 366.47 g/mol.
Wissenschaftliche Forschungsanwendungen
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
Eigenschaften
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-8-4-3-7-18(19)21-11-13-22(14-12-21)20(25)15-23-10-9-16-5-1-2-6-17(16)23/h1-10,24H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGMXRCOZIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


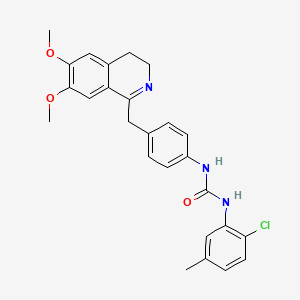

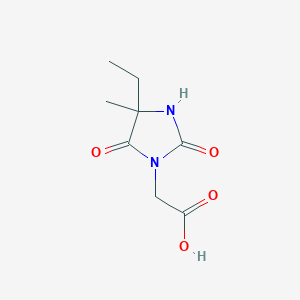
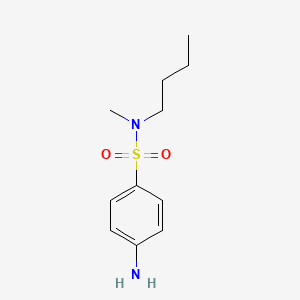
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2813343.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
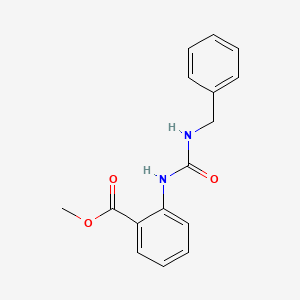
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)

